2-(2-oxo-2-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)ethyl)-6-(1H-pyrazol-1-yl)pyridazin-3(2H)-one
Description
Historical Development of Pyridazinone-Based Compounds
Pyridazinone derivatives have been investigated since the mid-20th century for their diverse pharmacological profiles. Early studies focused on their cardiovascular effects, exemplified by pimobendan, a pyridazinone derivative with vasodilatory and positive inotropic properties mediated through phosphodiesterase III (PDE III) inhibition and calcium sensitization. The pyridazinone core’s ability to modulate enzyme activity and ion channels spurred interest in structural modifications, leading to derivatives with antidiabetic, anticancer, and antimicrobial activities. For instance, 4,5-dihydro-6-[2-(4-methoxyphenyl)-1H-benzimidazol-5-yl]methyl-3(2H)-pyridazinone demonstrated enhanced calcium sensitivity in cardiac muscle, highlighting the scaffold’s adaptability.
Significance of Trifluoromethyl-Substituted Heterocycles in Medicinal Chemistry
The trifluoromethyl (CF₃) group is a cornerstone of modern drug design due to its electron-withdrawing properties and metabolic stability. Trifluoromethylpyridine (TFMP) derivatives, such as fluazinam and tipranavir, exhibit improved bioavailability and target binding compared to non-fluorinated analogs. The CF₃ group’s hydrophobicity and resistance to oxidative degradation make it ideal for optimizing pharmacokinetic profiles. In hybrid molecules, this moiety enhances interactions with hydrophobic enzyme pockets, as seen in c-Met kinase inhibitors bearing trifluoromethylpyridyl groups.
Evolution of Piperazine-Containing Bioactive Compounds
Piperazine’s six-membered ring with two nitrogen atoms offers conformational flexibility and hydrogen-bonding capabilities, making it a ubiquitous scaffold in drug discovery. Piperazine derivatives are prevalent in antipsychotics, antidepressants, and antihistamines due to their ability to modulate neurotransmitter receptors. Recent advancements include piperazine-linked anticancer agents, where the moiety improves solubility and facilitates interactions with kinase domains. For example, triazolo[4,3-a]pyrazine derivatives with piperazine substituents showed nanomolar-level inhibition of c-Met kinase.
Rationale for Hybrid Molecule Design Featuring Pyridazinone and Piperazine Scaffolds
The integration of pyridazinone and piperazine aims to synergize their pharmacological mechanisms. Pyridazinones’ PDE inhibitory activity complements piperazine’s receptor-modulating effects, potentially enhancing cardiovascular or anticancer efficacy. Additionally, the piperazine linker’s flexibility allows optimal spatial arrangement of substituents, as demonstrated in pyridazinone-piperazine hybrids targeting serotonin receptors. The trifluoromethylpyridyl group further augments target affinity and metabolic stability, addressing limitations of earlier analogs.
Key Pharmacophore Elements of Trifluoromethylpyridyl-Piperazine-Pyridazinone Hybrids
The hybrid molecule’s pharmacophore comprises four critical elements:
- Pyridazinone Core : The 3(2H)-pyridazinone ring provides hydrogen-bonding sites via its keto group, essential for enzyme inhibition.
- Piperazine Linker : Positioned at the 2-oxoethyl group, the piperazine moiety enhances solubility and enables interactions with hydrophobic protein regions.
- Trifluoromethylpyridyl Group : The 5-(trifluoromethyl)pyridin-2-yl substituent increases lipophilicity and electron density, improving membrane permeability and target binding.
- Pyrazole Moiety : The 1H-pyrazol-1-yl group at position 6 introduces additional hydrogen-bonding potential and conformational rigidity, optimizing steric complementarity.
A synthetic route for analogous compounds involves nucleophilic substitution of 3,6-dichloropyridazine with piperazine derivatives, followed by hydrazone formation with substituted aldehydes. Yields for such reactions range from 57% to 92%, with trifluoromethyl-containing derivatives often exhibiting superior crystallinity and stability.
Properties
IUPAC Name |
2-[2-oxo-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl]-6-pyrazol-1-ylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N7O2/c20-19(21,22)14-2-3-15(23-12-14)26-8-10-27(11-9-26)18(31)13-29-17(30)5-4-16(25-29)28-7-1-6-24-28/h1-7,12H,8-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNRJNFYGJGSLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C(=O)CN3C(=O)C=CC(=N3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-oxo-2-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)ethyl)-6-(1H-pyrazol-1-yl)pyridazin-3(2H)-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Overview
The compound's structure features multiple heterocyclic rings, including pyridine, piperazine, and pyrazole moieties. Its molecular formula is with a molecular weight of 393.4 g/mol. The IUPAC name is:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 393.4 g/mol |
| IUPAC Name | 2-[2-oxo... |
| InChI Key | KJJZKILPLMNDSE-UHFFFAOYSA-N |
Anticancer Properties
Recent studies have indicated that this compound exhibits anticancer activity , particularly through the inhibition of specific enzymes involved in cancer cell proliferation. For example, it has been shown to inhibit the activity of poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair mechanisms in cancer cells.
Case Study: PARP Inhibition
A study published in Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound showed significant inhibition of PARP enzymes with IC50 values in the low nanomolar range (e.g., IC50 = 30 nM for PARP-1) . This suggests potential applications in treating cancers with defective DNA repair mechanisms, such as BRCA-mutant tumors.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . Preliminary screening against various bacterial strains revealed moderate to high efficacy, particularly against Gram-positive bacteria. For instance, compounds with structural similarities have shown IC50 values ranging from 10 to 50 µM against Staphylococcus aureus .
The proposed mechanism of action involves the compound's ability to bind to specific receptors and enzymes , inhibiting their activity. This leads to disrupted signaling pathways essential for cell survival and proliferation. In the case of anticancer activity, inhibition of PARP results in accumulation of DNA damage in cancer cells, leading to apoptosis.
Summary of Key Studies
- PARP Inhibition : The compound was identified as a potent inhibitor of PARP enzymes with selectivity toward PARP-1 and PARP-2 .
- Antimicrobial Screening : Compounds derived from similar structures exhibited promising antimicrobial activity against various pathogens .
- Cytotoxicity Studies : In vitro studies on cancer cell lines demonstrated significant cytotoxic effects, with IC50 values indicating strong potential for therapeutic applications .
Table 2: Biological Activity Summary
Scientific Research Applications
Pharmacological Properties
The compound exhibits several biological activities, primarily attributed to its structural components, including the pyridazine and pyrazole moieties. Key pharmacological properties include:
- Anti-inflammatory Activity : Research indicates that derivatives of pyrazole, including the compound , have significant anti-inflammatory effects, making them potential candidates for treating inflammatory diseases .
- Anticancer Potential : Compounds containing pyrazole and pyridazine rings have shown promise in cancer therapy due to their ability to inhibit specific cancer cell lines. Studies have reported cytotoxic effects against various cancer types, including prostate and cervical cancers .
- Cox Inhibition : The compound may act as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in the inflammatory process. Selective COX-II inhibitors derived from similar structures have been developed for pain management and anti-inflammatory treatments .
Case Studies
Several studies have investigated the applications of similar compounds:
- Anti-Cancer Activity : A study published in ACS Omega demonstrated that pyrazole derivatives exhibited significant cytotoxicity against HeLa and DU 205 cancer cell lines, with IC50 values indicating potent activity .
- Inflammation Models : In vivo studies using animal models have shown that compounds with similar structures can effectively reduce edema and inflammation markers, supporting their potential use in treating chronic inflammatory conditions .
- Drug Development : The structural characteristics of this compound align with known pharmacophores for drug development, leading to ongoing research into its efficacy as a therapeutic agent against various diseases .
Comparison with Similar Compounds
Structural Analog Analysis
The table below compares the target compound with structurally related molecules from patents and synthetic studies:
Key Observations:
Piperazine Modifications: The target compound’s 5-(trifluoromethyl)pyridin-2-yl substituent on piperazine enhances lipophilicity and steric bulk compared to the 4-fluorophenyl group in or unsubstituted piperazine in . The -CF₃ group may improve metabolic stability by resisting oxidative degradation .
Pyridazinone vs. Pyrimidinone Cores: Pyridazinone (two adjacent nitrogens) offers distinct electronic properties compared to pyrimidinone (two non-adjacent nitrogens). This may influence binding affinity to targets like kinases or phosphodiesterases .
Substituent Effects on Bioactivity :
- The pyrazole group in the target compound and provides rigidity and π-stacking capacity, whereas morpholine in or indazole in may alter target selectivity .
NMR Spectral Comparisons
Evidence from NMR studies (e.g., ) highlights how substituent placement affects chemical environments:
- Regions of Divergence : In analogs with similar cores (e.g., compounds 1 and 7 in ), chemical shifts at positions 29–36 and 39–44 (regions A and B) vary significantly due to substituent-induced electronic changes.
- Target Compound Implications : The trifluoromethylpyridyl and pyrazole groups in the target compound likely perturb shifts in these regions, aiding in structural differentiation during characterization .
Q & A
Q. What are the key synthetic pathways for synthesizing this compound, and what methodological challenges arise during its preparation?
The compound’s synthesis involves multi-step reactions, including alkylation of the piperazine core and coupling of the pyridazinone moiety. A critical step is the formation of the piperazine-ethyl linkage, which requires controlled reaction conditions (e.g., anhydrous environment, temperature <60°C) to avoid side reactions such as N-oxide formation . Purification often employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from ethanol. Challenges include regioselectivity in pyrazole coupling and maintaining the stability of the trifluoromethyl group under basic conditions .
Q. How is the compound structurally characterized, and what analytical techniques are prioritized?
Characterization relies on - and -NMR to confirm the piperazine and pyridazinone moieties, with emphasis on distinguishing between tautomeric forms of the pyridazin-3(2H)-one ring. X-ray crystallography (as seen in analogous piperazine-pyridazinone derivatives) resolves stereochemical ambiguities, particularly around the ethyl linker and trifluoromethylpyridine orientation . High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy confirms carbonyl (C=O) and NH stretches .
Q. What biological targets or mechanisms are hypothesized for this compound based on its structural analogs?
The compound’s piperazine and pyridazinone motifs suggest potential kinase or G-protein-coupled receptor (GPCR) modulation. For example, structurally similar compounds with trifluoromethylpyridine groups exhibit activity against serotonin receptors (5-HT) and phosphodiesterase enzymes . Initial screening should include radioligand binding assays for these targets, alongside cytotoxicity profiling using MTT assays on HEK-293 and HepG2 cell lines .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the pyrazole coupling step, and what factors influence regioselectivity?
Regioselectivity in pyrazole coupling is influenced by electronic effects of substituents and solvent polarity. Using DMF as a solvent at 80°C promotes nucleophilic attack at the pyridazinone’s C-6 position. Catalytic additives like CuI (5 mol%) enhance coupling efficiency, while protecting groups (e.g., tert-butoxycarbonyl) on the pyrazole nitrogen prevent undesired side reactions . Yield optimization requires monitoring reaction progress via TLC and adjusting stoichiometry of the pyrazole derivative (1.2 equivalents) .
Q. How should contradictions in spectral data (e.g., NMR splitting patterns vs. X-ray results) be resolved?
Discrepancies between NMR and X-ray data often arise from dynamic effects in solution (e.g., ring puckering in piperazine). Variable-temperature NMR (VT-NMR) can identify conformational flexibility, while DFT calculations (e.g., Gaussian 16) model preferred tautomers. For example, a 2019 study resolved similar conflicts in pyridazinone derivatives by correlating experimental -NMR shifts with computed chemical shifts at the B3LYP/6-31G(d) level .
Q. What strategies mitigate batch-to-batch variability in biological activity assays?
Variability arises from impurities in the trifluoromethylpyridine starting material or residual solvents. Implement orthogonal purification (e.g., preparative HPLC with a C18 column) and strict QC criteria (e.g., ≥95% purity by HPLC). For bioassays, include internal controls like known kinase inhibitors (e.g., staurosporine) and normalize activity to compound concentration verified via UV-Vis spectroscopy .
Q. How can computational modeling predict the compound’s interaction with novel targets?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding modes to targets like PDE4 or 5-HT receptors. Use the compound’s X-ray structure (or a homology model) to define the binding pocket. Validate predictions with site-directed mutagenesis of key residues (e.g., PDE4’s Gln369) and surface plasmon resonance (SPR) to measure binding kinetics .
Q. What experimental designs address discrepancies between in vitro and in vivo efficacy data?
Use pharmacokinetic profiling (e.g., plasma protein binding, metabolic stability in liver microsomes) to identify bioavailability issues. For instance, low oral bioavailability may require formulation adjustments (e.g., nanoemulsions). In vivo studies should follow randomized block designs with split-plot arrangements to control for confounding variables like metabolic heterogeneity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
